molecular formula C22H26O4S2 B2882080 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-85-8

1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No. B2882080
CAS RN: 882748-85-8
M. Wt: 418.57
InChI Key: VDVOKOYRYFOZRT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C22H26O4S2 and its molecular weight is 418.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Organophosphorus compounds have been extensively studied for their reactivity and applications in synthesizing various chemical structures. Pedersen and Lawesson (1974) investigated the reactions of unsubstituted and 2-monosubstituted 3-oxo esters with dimeric p-methoxyphenyl-thionophosphine sulfide, leading to the production of 3H-1,2-dithiole-3-thiones with high yields. This study demonstrates the utility of such compounds in generating sulfur-containing heterocycles, which are valuable in pharmaceutical and materials science (Pedersen & Lawesson, 1974).

Biotransformation and Chiral Synthesis

The use of biocatalysis for the synthesis of chiral compounds is an important area of research. Holland, Ihasz, and Lounsbery (2002) conducted a study where the biotransformation of 1-(phenylthio)-2-propanone and 1-(p-methoxyphenylthio)-2-propanone by Helminthosporium sp. NRRL 4671 led to the formation of sulfoxides as single diastereomers. This highlights the potential of using microbial enzymes for the selective synthesis of chiral molecules, which has implications in the development of drugs and other bioactive compounds (Holland, Ihasz, & Lounsbery, 2002).

Materials Science and Proton Exchange Membranes

In the field of materials science, particularly for fuel cell applications, the synthesis and characterization of novel materials with specific properties are crucial. Kim, Robertson, and Guiver (2008) explored the synthesis of a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) copolymers to enhance proton conductivity. This research contributes to the development of more efficient proton exchange membranes for fuel cells, showcasing the importance of chemical modification strategies in creating high-performance materials (Kim, Robertson, & Guiver, 2008).

Antimicrobial Applications

The search for new antimicrobial agents is a continuous challenge in pharmaceutical and industrial applications. Mammadbayli, Jafarov, Qahramanova, and Suleymanova (2018) studied the synthesis of new aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane and evaluated their potential as antimicrobial additives for lubricating oils. Such compounds offer promising applications in preventing microbial contamination and degradation of industrial products (Mammadbayli et al., 2018).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4S2/c1-25-19-7-3-17(4-8-19)21(23)11-13-27-15-16-28-14-12-22(24)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVOKOYRYFOZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

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